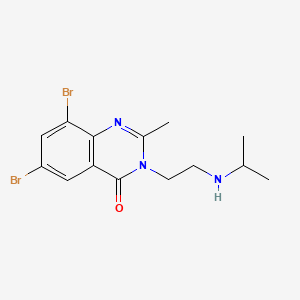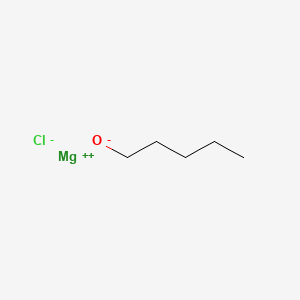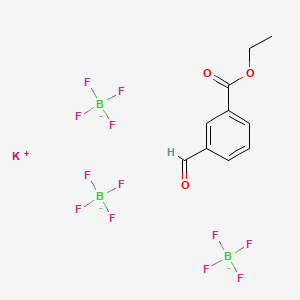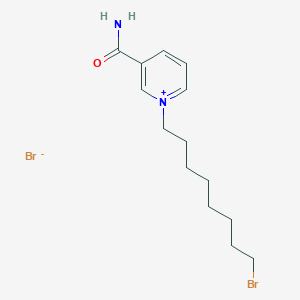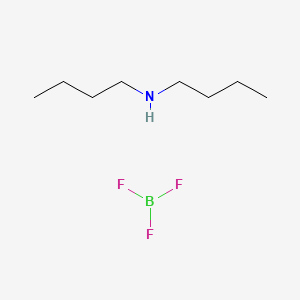
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-, also known as (dibutylamine)trifluoroboron, is a chemical compound with the molecular formula C8H19BF3N. It is a complex formed between boron trifluoride and N-butyl-1-butanamine. This compound is known for its unique properties and applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with N-butyl-1-butanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BF3+N(C4H9)2→(C4H9)2NBF3
The reaction is usually conducted at a temperature of around 163°C and under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group is replaced by other functional groups.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- include halides, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted boron compounds .
Aplicaciones Científicas De Investigación
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves its ability to form stable complexes with other chemical species. This complex formation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- can be compared with other similar compounds, such as:
Boron trifluoride: A simpler boron compound with similar reactivity but different applications.
N-butyl-1-butanamine: The amine component of the complex, which has its own unique properties and applications.
Other boron-amine complexes: These compounds share similar structural features but may differ in their reactivity and applications.
Propiedades
Número CAS |
676-10-8 |
|---|---|
Fórmula molecular |
C8H19BF3N |
Peso molecular |
197.05 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;trifluoroborane |
InChI |
InChI=1S/C8H19N.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h9H,3-8H2,1-2H3; |
Clave InChI |
PCNGXWCOUFPFFX-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.CCCCNCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
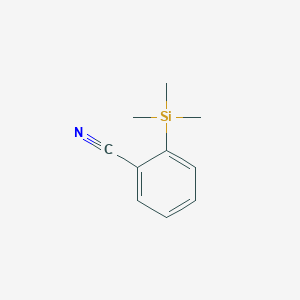


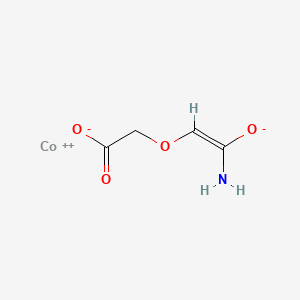
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
